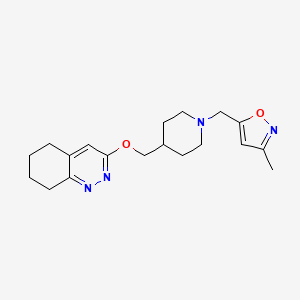
3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is an organic molecule distinguished by its unique structural features. This compound contains a blend of heterocycles, including isoxazole, piperidine, and tetrahydrocinnoline moieties. Such structural complexity often imparts significant biochemical and pharmaceutical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is multi-step and intricate:
Starting Material Selection: : The initial step involves choosing appropriate starting materials, such as isoxazole, piperidine, and cinnoline derivatives.
Coupling Reactions: : The primary synthesis route typically involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the isoxazole core.
Oxygenation and Methylation: : Further steps involve functional group manipulations including oxygenation and methylation, ensuring the formation of the tetrahydrocinnoline and piperidine moieties.
Final Assembly: : The synthesis culminates with the strategic assembly of the molecular architecture through selective reactions, often necessitating fine-tuned reaction conditions such as specific temperatures, catalysts, and solvents.
Industrial Production Methods
For industrial-scale production, the methods optimize reaction conditions for yield and purity:
Batch Processing: : Often preferred for its control over reaction parameters, ensuring high purity of the final compound.
Flow Chemistry: : Leveraged for continuous production, improving scalability and efficiency.
Catalysts and Solvents: : Industrial processes often use more cost-effective and environmentally benign catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Reacting with strong oxidants can lead to modifications in the compound's core structure.
Reduction: : Selective reduction reactions can be used to modify functional groups, enhancing the compound’s activity or altering its properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used.
Major Products
Oxidized Derivatives: : Introduction of additional oxygen functionalities.
Reduced Compounds: : Simplification or removal of certain functional groups.
Substituted Products: : Introduction of new substituents, affecting the compound's biochemical activity.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis Research: : Studying the compound’s role as a catalyst or its interactions with various catalytic systems.
Material Science: : Exploring its potential as a building block for novel materials.
Biology
Enzyme Inhibition: : Investigating its efficacy as an enzyme inhibitor, a common application in biochemical research.
Signal Transduction Studies: : Use in probing cellular signal transduction pathways.
Medicine
Pharmacology: : Examining its potential as a lead compound for drug development.
Diagnostics: : Potential use in diagnostic assays due to its unique biochemical properties.
Industry
Chemical Industry: : Application in the synthesis of more complex molecules.
Biotechnology: : Use in the development of biotechnological tools and processes.
Mecanismo De Acción
Molecular Targets and Pathways
Enzyme Interaction: : The compound likely interacts with specific enzymes, inhibiting or modifying their activity.
Receptor Binding: : It may also bind to specific cellular receptors, altering cellular responses.
Pathway Modulation: : Through these interactions, the compound can modulate key biochemical pathways, influencing processes like metabolism or cell signaling.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-Methyl-5-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)isoxazole is unique in its combination of structural features.
Similar Compounds
Isoxazole Derivatives: : Compounds with an isoxazole core but lacking the piperidine or tetrahydrocinnoline moieties.
Piperidine Derivatives: : Compounds featuring the piperidine ring but with different attached functional groups.
Tetrahydrocinnoline Derivatives: : Molecules containing the tetrahydrocinnoline moiety, often studied for their pharmaceutical properties.
In essence, the distinctiveness of this compound lies in its unique combination of these functional groups, making it a compound of significant interest across various fields of research.
Propiedades
IUPAC Name |
3-methyl-5-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-10-17(25-22-14)12-23-8-6-15(7-9-23)13-24-19-11-16-4-2-3-5-18(16)20-21-19/h10-11,15H,2-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRGZNQXYKGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide](/img/structure/B2418502.png)

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2418508.png)
![1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2418509.png)
![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2418511.png)
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
![6-Cyclopropyl-3-(2-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2418513.png)


![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)

